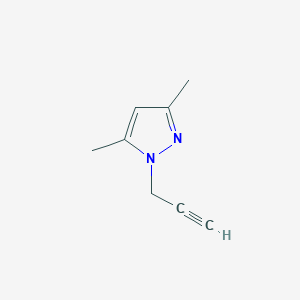

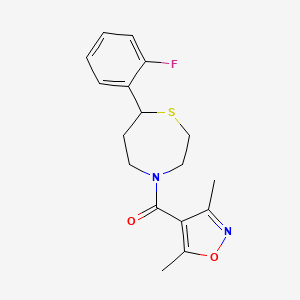

![molecular formula C12H13ClN2O2S B2905297 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)butyramide CAS No. 886949-34-4](/img/structure/B2905297.png)

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)butyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)butyramide” is a compound that contains a benzothiazole ring . Benzothiazole is a heterocyclic compound, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Synthesis Analysis

The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The structure of benzothiazole derivatives is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives involve the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Further, the obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Photorelease of Carboxylic Acids

A study by Soares et al. (2015) evaluated the photorelease of carboxylic acid drugs using butyric acid as a model, utilizing aminobenzocoumarin derivatives for improved release efficiency through photolysis. This research highlights the application of similar compounds in drug delivery systems where controlled release of the drug is critical (Soares, Hungerford, Costa, & Gonçalves, 2015).

Stereochemical and Polar Control in Synthesis

Research by Sweet and Brown (1968) on the synthesis and reduction of 2-alkoxy-3,4-epoxytetrahydropyrans demonstrates the influence of stereochemical and polar effects in chemical reactions. This study provides insight into how similar chemical structures can be manipulated under specific conditions for desired outcomes, relevant to the synthesis of complex organic compounds (Sweet & Brown, 1968).

Anticonvulsant Activity of Derivatives

Aktürk et al. (2002) synthesized and evaluated the anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives. This study showcases the potential therapeutic applications of similar compounds in developing new anticonvulsant drugs (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Molecular Docking and Quantum Chemical Calculations

Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a thiazole derivative to understand its molecular structure, spectroscopic data, and potential biological effects. Such studies are essential for the rational design of molecules with specific biological activities, including drug discovery (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Synthesis and Biological Activity

Another example includes the design, synthesis, and evaluation of pyrazolo[5,1-b]thiazole derivatives as corticotropin-releasing factor 1 receptor antagonists by Takahashi et al. (2012), indicating the potential of similar compounds in treating anxiety and stress-related disorders (Takahashi et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory properties . They are known to inhibit cyclooxygenase (COX) enzymes , which play a crucial role in the inflammatory response.

Mode of Action

Based on the anti-inflammatory properties of similar benzothiazole derivatives, it can be inferred that n-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)butyramide might inhibit cox enzymes . These enzymes are responsible for converting arachidonic acid into pro-inflammatory mediators such as prostaglandins . By inhibiting these enzymes, the compound could potentially reduce inflammation.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the arachidonic acid pathway, given its potential inhibition of COX enzymes . The inhibition of these enzymes would prevent the conversion of arachidonic acid into pro-inflammatory mediators, thereby disrupting the inflammatory response.

Result of Action

Based on the anti-inflammatory properties of similar benzothiazole derivatives, it can be inferred that this compound might reduce inflammation by inhibiting the production of pro-inflammatory mediators .

Orientations Futures

Benzothiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity . Therefore, future research could focus on exploring these properties further and developing new compounds with lesser side effects .

Propriétés

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2S/c1-3-4-9(16)14-12-15-10-8(17-2)6-5-7(13)11(10)18-12/h5-6H,3-4H2,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKYAYYDZMYOAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC2=C(C=CC(=C2S1)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

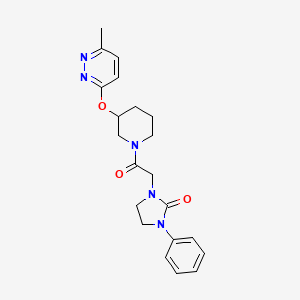

![5-(4-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2905215.png)

![N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2905217.png)

![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(3,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2905224.png)

![Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B2905225.png)

![(2E)-4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2905227.png)

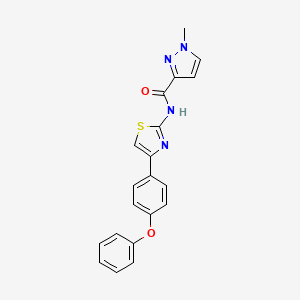

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2905231.png)

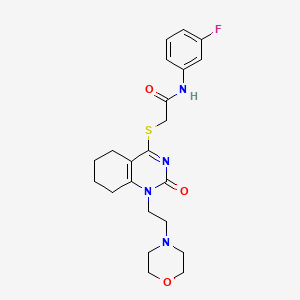

![N-[3-[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]oxypropyl]prop-2-enamide](/img/structure/B2905232.png)